1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a urea derivative featuring a benzo[b]thiophene core linked via a hydroxyethyl spacer to a urea group substituted with an o-tolyl (ortho-methylphenyl) moiety. The hydroxyethyl spacer introduces conformational flexibility, which may influence binding interactions compared to rigid analogs.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-6-2-4-8-15(12)20-18(22)19-10-16(21)14-11-23-17-9-5-3-7-13(14)17/h2-9,11,16,21H,10H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZNQQZTWOIAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzo[b]thiophene derivative with an appropriate epoxide or halohydrin under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzo[b]thiophene derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[b]thiophene- and Benzothiazole-Based Ureas
Key Observations :
Core Flexibility : The target compound’s hydroxyethyl spacer distinguishes it from rigid analogs like 1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea , where direct attachment of the urea to the heterocycle may restrict conformational mobility.
Substituent Effects: The o-tolyl group (ortho-methyl) in the target compound contrasts with electron-withdrawing groups (e.g., chloro in , trifluoromethyl in ) or bulky substituents (e.g., trimethoxyphenyl in ). Ortho-substitution may sterically hinder interactions or alter solubility.
Synthetic Routes: Urea/thiourea derivatives are typically synthesized via condensation reactions (e.g., : Claisen-Schmidt condensations for enones; : hydrazono-urea syntheses). The target compound’s hydroxyethyl spacer likely requires a multi-step synthesis involving epoxide opening or nucleophilic substitution.
Crystallographic and Conformational Insights
Crystal structures of related compounds (e.g., tetrazole analogs in ) reveal critical structural parameters:
- Dihedral Angles : In (Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (), the benzo[b]thiophene and trimethoxyphenyl rings form an 84.47° dihedral angle, indicating significant torsional strain. This suggests that substituents on the benzo[b]thiophene core profoundly influence molecular planarity.
- Hydrogen Bonding: Urea/thiourea groups participate in N–H···O/S/N interactions, as seen in .
Physicochemical Properties
While experimental data for the target compound are lacking, analogs provide insights:
- Molecular Weight : The target compound’s molecular formula (C₁₈H₁₈N₂O₂S) suggests a molecular weight of ~326.4 g/mol, comparable to 1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea (303.77 g/mol, ).
Research Findings and Implications
- Biological Relevance : Although activity data for the target compound are absent, structurally related urea/thiourea derivatives are often investigated as kinase inhibitors, antimicrobial agents, or anticancer compounds. For example, benzothiazole ureas exhibit antitumor activity in preclinical models .
- Structure-Activity Relationships (SAR) :
Biological Activity
The compound 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic organic molecule characterized by its unique structural features, including a benzo[b]thiophene moiety, a hydroxyethyl group, and an o-tolyl urea linkage. This compound is part of a broader class of urea derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities.
The biological activity of this compound stems from its ability to interact with various molecular targets, influencing several biochemical pathways. Compounds containing benzo[b]thiophene and urea structures have been shown to exhibit a range of activities, including:
- Antitumor effects : Many derivatives have demonstrated cytotoxicity against cancer cell lines.
- Antimicrobial properties : Some compounds in this class show inhibition against bacterial and fungal strains.
- Enzyme inhibition : Certain derivatives have been identified as inhibitors of specific enzymes, such as GSK-3β, which plays a role in various cellular processes.
Antitumor Activity
In a notable study, various urea derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines. For instance, one compound demonstrated significant inhibitory effects with GI50 values ranging from 1.7 μM to 28.7 μM against different cancer types, including lung, ovarian, and breast cancers .
Another study highlighted the efficacy of urea compounds in inhibiting cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The GI50 concentration for one promising compound was found to be 13 μM, indicating substantial growth inhibition compared to control treatments .
Antimicrobial Properties
Research also indicates that compounds similar to this compound possess antimicrobial properties. A series of urea derivatives were tested for their antibacterial and antifungal activities, showing varying degrees of effectiveness across different microbial strains.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in determining its biological activity. The presence of the benzo[b]thiophene moiety is significant for enhancing lipophilicity and facilitating cellular uptake. Additionally, the hydroxyethyl group may contribute to hydrogen bonding interactions with biological targets.
| Compound | Structure | Antitumor Activity (GI50 μM) | Antimicrobial Activity |
|---|---|---|---|
| Compound 1 | Structure | 25.1 (Lung) | Moderate |
| Compound 2 | Structure | 21.5 (Leukemia) | High |
| Compound 3 | Structure | 15.9 (Breast) | Low |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[b]thiophene Moiety : This is achieved through cyclization reactions involving sulfur-containing precursors.
- Introduction of the Hydroxyethyl Group : The benzo[b]thiophene derivative reacts with an appropriate epoxide or halohydrin under basic conditions.
- Formation of the Urea Linkage : The final step involves reacting the intermediate with an isocyanate or carbamoyl chloride to yield the urea structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
